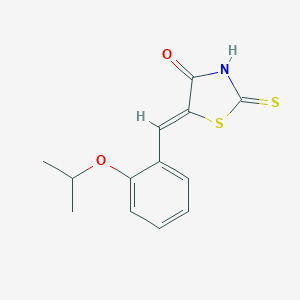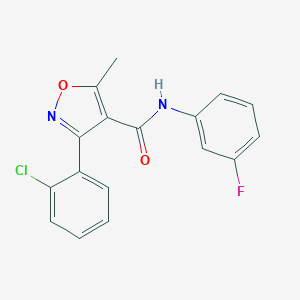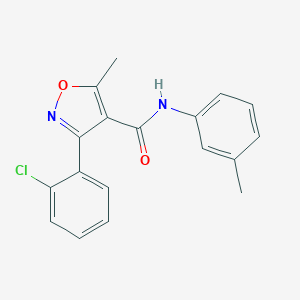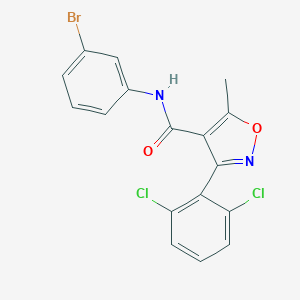
(5E)-5-(2-isopropoxybenzylidène)-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C13H13NO2S2 and its molecular weight is 279.4g/mol. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Métathèse d'oléfines
Ce composé est largement utilisé pour la métathèse d'oléfines, qui est le réarrangement des doubles liaisons carbone-carbone . C'est une stratégie bien connue pour contrôler sa réactivité complexe en modifiant le cycle phényle dans le ligand .
Catalyseur pour la métathèse de fermeture de cycle
Il a été utilisé comme catalyseur pour la métathèse de fermeture de cycle de peptides non protégés dans l'eau .
Catalyseur pour la métathèse d'oléfines dans l'eau
Le composé a été utilisé comme catalyseur hautement actif pour la métathèse d'oléfines dans l'eau .
Catalyseur pour la métathèse d'oléfines en milieu aqueux
Il a été utilisé comme catalyseur pour la métathèse d'oléfines en milieu aqueux sous irradiation aux ultrasons et aux micro-ondes .
Catalyseur pour la métathèse croisée
Le composé a été utilisé comme catalyseur pour la métathèse croisée d'oléfines terminales de type 1 . Il offre une sélectivité améliorée dans la métathèse de substrats portant des groupes -OH et -COOH non protégés .
Catalyseur pour la polymérisation par métathèse d'ouverture de cycle induite par auto-assemblage
Il a été utilisé comme catalyseur pour la polymérisation par métathèse d'ouverture de cycle induite par auto-assemblage .
Catalyseur pour la métathèse du cardanol
Le composé a été utilisé comme catalyseur pour la métathèse du cardanol sur un catalyseur de type Hoveyda-Grubbs marqué à l'ammonium supporté sur SBA-15 .
Catalyseur pour la métathèse@MOF
Il a été utilisé comme catalyseur pour Metathesis@MOF: Immobilisation simple et robuste de catalyseurs de métathèse à l'intérieur de (Al)MIL-101-NH2
Mécanisme D'action
Target of Action
The primary target of this compound is the Hoveyda–Grubbs (HG) second-generation catalyst (HG-II) . This catalyst is a Ru complex with a 2-isopropoxybenzylidene ligand and is extensively used for olefin metathesis .
Mode of Action
The compound interacts with its target by modifying the phenyl ring in the ligand, thereby directly influencing the coordination of the phenolic oxygen to the metal center . A functional group attached to the phenolic moiety in the 2-alkoxybenzylidene ligand can indirectly affect the reactivities of HG-type complexes .
Biochemical Pathways
The compound affects the olefin metathesis pathway, which involves the rearrangement of carbon–carbon double bonds . The ligand exchange reactions between HG-II and phenolic moiety-modified 2-alkoxybenzylidene ligands are useful for evaluating the structural effects of the ligands .
Result of Action
The compound’s action results in the control of the complex reactivity of the HG-II catalyst . Specifically, an ethylene amide or an ester group at the terminal phenolic moiety in the benzylidene ligand was found to influence the relative stabilities of HG-type complexes compared to that of the HG-II complex .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the outer-sphere interactions also influence the catalytic activities of HG-type complexes . In the design of functionalized HG-type complexes, the outer-sphere structural effects need to be considered in addition to the optimization of the metal coordination site .
Propriétés
IUPAC Name |
(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIHLIJOGGGVLQ-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416017.png)
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B416022.png)



![1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B416029.png)

![4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE](/img/structure/B416031.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B416033.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B416036.png)
![Benzotriazol-1-yl-[3-(2,6-dichloro-phenyl)-5-methyl-isoxazol-4-yl]-methanone](/img/structure/B416038.png)
